N-Benzylbicyclo[1.1.1]pentan-1-amine
Description
Introduction to N-Benzylbicyclo[1.1.1]pentan-1-amine
Structural Features of Bicyclo[1.1.1]pentane (BCP) Core
The bicyclo[1.1.1]pentane (BCP) scaffold is a highly strained, three-dimensional hydrocarbon comprising three fused four-membered rings. Key structural attributes include:
- Bridgehead Geometry : The two bridgehead carbons (C1 and C3) are separated by an unusually short distance of 1.845–1.890 Å, depending on substituents. This proximity creates significant transannular orbital interactions, contributing to a strain energy of 65–68 kcal/mol.
- Bond Hybridization : Bridgehead carbons exhibit high s-orbital character (~70% s in propellane derivatives), leading to bent bonds and unique reactivity profiles.
- Thermal Stability : Despite strain, BCP derivatives remain stable up to 300°C, enabling practical synthetic applications.
Table 1: Structural Parameters of Bicyclo[1.1.1]pentane Derivatives
| Parameter | Value | Source |
|---|---|---|
| C1–C3 Distance | 1.845–1.890 Å | |
| Strain Energy | 65–68 kcal/mol | |
| C–C Bond Hybridization | ~70% s-character |
Role of Benzyl and Amine Substituents in Molecular Design
The benzyl and amine groups on the BCP core synergistically modulate physicochemical and biological properties:
Benzyl Group
- Lipophilicity Enhancement : The benzyl moiety increases logP values, improving membrane permeability while maintaining solubility through π-π stacking with aromatic residues in target proteins.
- Steric Protection : Positioned orthogonally to the BCP core, it shields the amine from metabolic oxidation.
Amine Functionality
- Basicity Modulation : The BCP core’s electron-withdrawing effect reduces the amine’s pKa compared to linear analogues (e.g., benzylamine pKa ~9.4 vs. BCP-amine ~8.2).
- Hydrogen Bonding : The tertiary amine serves as a hydrogen bond acceptor, critical for target engagement in enzyme inhibitors.
Synthetic Accessibility : N-Benzyl substitution is achieved via strain-release amination of [1.1.1]propellane using Turbo-amides (MgCl·LiCl complexes), enabling gram-to-kilogram scale production.
Historical Context of BCP-Based Bioisosteres in Medicinal Chemistry
The strategic replacement of aromatic systems with BCP motifs emerged prominently in 2012 when Stepan et al. substituted a para-fluorophenyl group in γ-secretase inhibitor 1 (BMS-708,163) with BCP. Key outcomes included:
- Improved Solubility : BCP analogue 3 exhibited 4-fold higher aqueous solubility (0.12 mg/mL → 0.48 mg/mL).
- Enhanced Permeability : Passive permeability (PAMPA) increased from 12×10⁻⁶ cm/s (phenyl) to 18×10⁻⁶ cm/s (BCP).
- Metabolic Stability : Reduced CYP450-mediated oxidation due to the absence of aromatic π-electrons.
Table 2: Comparative Properties of Phenyl vs. BCP Bioisosteres
| Property | Phenyl Derivative | BCP Derivative | Improvement |
|---|---|---|---|
| Aqueous Solubility | 0.12 mg/mL | 0.48 mg/mL | 4× |
| Passive Permeability | 12×10⁻⁶ cm/s | 18×10⁻⁶ cm/s | 1.5× |
| Microsomal Stability | 40% remaining | 85% remaining | 2.1× |
Subsequent applications span >200 patents, including:
Properties
IUPAC Name |
N-benzylbicyclo[1.1.1]pentan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-2-4-10(5-3-1)9-13-12-6-11(7-12)8-12/h1-5,11,13H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLQMBOOEZJOPHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(C2)NCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Bicyclo[1.1.1]pentane Core and [1.1.1]Propellane Intermediate
The bicyclo[1.1.1]pentane core is generally prepared starting from 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane through intramolecular reductive coupling to give [1.1.1]propellane, a key strained intermediate. This was initially reported by Wiberg and Walker in 1982 and further refined by Szeimies and co-workers. The [1.1.1]propellane is characterized by a highly strained central C-C bond, which is reactive and can be cleaved under strain-release conditions to enable functionalization.
- Typical conditions for [1.1.1]propellane synthesis:
- Starting material: 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane
- Reductive coupling using phenyllithium in anhydrous diethyl ether at low temperature (−45 °C to 0 °C)
- Inert atmosphere (argon)
- Reaction time: Several hours with careful temperature control
- Purification by chromatography or recrystallization
Preparation of N-Benzylbicyclo[1.1.1]pentan-1-amine via Strain-Release Amination of [1.1.1]Propellane
The most direct and efficient method to prepare bicyclo[1.1.1]pentylamines such as this compound involves the strain-release amination of [1.1.1]propellane. This approach utilizes the high ring strain in the propellane to facilitate radical or nucleophilic opening and subsequent amination at the bridgehead carbon.
-
- Initiation by radical sources such as triethylborane (BEt3) under mild conditions
- Reaction of [1.1.1]propellane with benzylamine or benzylamine-derived radicals
- The process involves cleavage of the central bond of the propellane and formation of the bicyclo[1.1.1]pentylamine scaffold
- Typically performed at room temperature or slightly elevated temperatures
- Reaction times range from minutes to a few hours
- Purification by column chromatography on silica gel
-
- Baran et al. (2016) demonstrated the strain-release amination enabling access to monosubstituted bicyclo[1.1.1]pentylamines, including N-substituted derivatives.
- Gleason group extended this methodology to 1,3-disubstituted BCPAs, showing the versatility of radical amination pathways.
- Radical pathways can be initiated by oxygen or by BEt3 under nitrogen, with oxygen presence sometimes accelerating initiation.
Alternative Synthetic Routes and Functionalization Strategies
While direct amination of [1.1.1]propellane is the most straightforward, other synthetic routes to this compound involve multi-step transformations starting from prefunctionalized BCP building blocks:
- Reduction of BCP azides or hydrazines: Multistep approach where azide or hydrazine precursors are reduced to the corresponding amines.
- Acyl nitrene rearrangements: Rearrangement reactions of acyl nitrenes to introduce amine functionality on the BCP scaffold.
- Cross-coupling methods: Although primarily used for carbon substituents, iron-catalyzed Kumada cross-coupling of 1-iodo-bicyclo[1.1.1]pentanes with Grignard reagents has been reported for BCP functionalization, which could be adapted for amine introduction after suitable derivatization.
Summary Table of Key Preparation Methods
Research Insights and Practical Considerations
- The radical strain-release amination method is currently the most practical and scalable for synthesizing this compound due to mild conditions and high functional group tolerance.
- Oxygen presence can influence radical initiation efficiency, with some reactions proceeding faster under air than under inert atmosphere.
- Purification is typically achieved by flash column chromatography using silica gel with solvent systems such as petroleum ether/ethyl acetate mixtures.
- Structural confirmation is routinely performed by ^1H and ^13C NMR spectroscopy, HRMS, and sometimes X-ray crystallography for unambiguous assignment.
Chemical Reactions Analysis
Photochemical (4+2)-Cycloaddition with Alkenes
N-Benzylbicyclo[1.1.1]pentan-1-amine undergoes a photochemical formal (4+2)-cycloaddition via imine intermediates to generate bicyclo[3.1.1]heptan-1-amines . The reaction involves:
-
Imine formation : Condensation with aldehydes (e.g., 4-nitrobenzaldehyde) to generate a reactive imine.
-
Photochemical excitation : Irradiation at 390 nm generates an N-centered diradical intermediate via the S₁(n, 𝜋*) excited state.
-
Intermolecular alkene addition : The diradical traps alkenes (e.g., styrenes, vinylpyridines), followed by cyclization to form bicyclo[3.1.1]heptane products .
Key reaction conditions :
-
Solvent: Dichloroethane (DCE) or acetonitrile.
-
Light source: 390 nm LEDs.
-
Temperature: Room temperature.
Table 1: Scope of Alkenes in Cycloaddition Reactions
Hydrolysis to Primary Amines
The imine cycloadducts are hydrolyzed to yield primary bicyclo[3.1.1]heptan-1-amines, which are valuable for drug discovery:
-
Conditions : Aqueous HCl (2 M) at 60°C for 12 hours.
-
Purification : Acid-base extraction removes alkene byproducts and unreacted aldehydes .
Examples :
Competing Pathways and Byproducts
The reaction faces competing pathways depending on alkene electronics and steric effects:
-
Cyclobutene formation : 1,5-hydrogen atom transfer (HAT) in the diradical intermediate generates cyclobutene derivatives (e.g., 1aa ) as minor products .
-
Alkene-dependent selectivity : Electron-deficient alkenes (e.g., vinylpyridines) favor cycloaddition, while bulky alkenes increase cyclobutene byproduct formation .
Functional Group Tolerance
The reaction tolerates diverse functional groups:
-
Sulfonyl groups : Stable under reaction conditions (e.g., 2d ) .
-
Alkynes : Compatible but require optimized conditions (e.g., 4ae ) .
Mechanistic Insights
Scientific Research Applications
Scalable Synthesis
Recent advancements have shown that N-benzylbicyclo[1.1.1]pentan-1-amine can be synthesized through a scalable reaction involving alkyl iodides and propellane, facilitated by light without the need for catalysts or additives. This method has been reported to yield high-purity products suitable for further modifications, allowing for the preparation of over 300 bicyclo[1.1.1]pentane derivatives for medicinal chemistry applications .
Functionalization Strategies
Functionalization of BCP derivatives is critical for expanding their utility in drug design. The bridgehead positions of bicyclo[1.1.1]pentanes can be modified to introduce various substituents that enhance biological activity or improve solubility. For instance, methods such as photochemical cycloaddition reactions have been employed to convert bicyclo[1.1.1]pentan-1-amines into more complex structures, such as bicyclo[3.1.1]heptan-1-amines, which are also valuable in medicinal chemistry .
Bioisosterism
This compound serves as a bioisostere for benzene rings and other functional groups commonly found in pharmaceuticals. Its unique three-dimensional structure allows it to replace flat aromatic systems while maintaining similar biological activity, which is particularly advantageous in optimizing lead compounds during drug development .
Case Studies
Several studies demonstrate the application of this compound in drug discovery:
- Antidepressants : Research indicates that BCP derivatives can exhibit antidepressant-like effects in animal models, suggesting potential therapeutic applications in treating mood disorders.
- Anticancer Agents : Some BCP derivatives have shown promise as anticancer agents due to their ability to interact with biological targets involved in tumor growth.
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-Benzylbicyclo[1.1.1]pentan-1-amine involves its interaction with molecular targets through its amine and benzyl groups. The bicyclo[1.1.1]pentane core provides a rigid and sterically demanding framework that can influence the compound’s binding affinity and selectivity for specific targets. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane: A simpler analog without the benzyl group.
N-Benzylcyclohexylamine: A structurally similar compound with a cyclohexane core instead of a bicyclo[1.1.1]pentane core.
N-Benzyladamantylamine: Another analog with an adamantane core.
Uniqueness
N-Benzylbicyclo[1.1.1]pentan-1-amine is unique due to its bicyclo[1.1.1]pentane core, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness makes it valuable for applications requiring rigid and three-dimensional molecular frameworks .
Biological Activity
N-Benzylbicyclo[1.1.1]pentan-1-amine is a bicyclic compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.
Synthesis of this compound
The synthesis of this compound has been achieved through various methods, including metal-free homolytic aromatic alkylation and iron-catalyzed cross-coupling reactions. These synthetic routes are crucial for producing derivatives that may exhibit enhanced biological activities.
Key Synthetic Methods
- Metal-Free Homolytic Aromatic Alkylation : This method allows for the efficient introduction of benzyl groups into the bicyclic framework, enhancing the compound's potential as a drug candidate .
- Iron-Catalyzed Cross-Coupling : This approach provides a versatile route to access disubstituted BCPs, including N-benzyl derivatives, with improved functional group tolerance and scalability .
Biological Activity
The biological activity of this compound is primarily attributed to its interaction with various biological targets, making it a promising candidate for drug development.
Pharmacological Properties
- Bioisosterism : The bicyclo[1.1.1]pentane structure serves as a bioisostere for traditional aromatic compounds, potentially improving solubility and metabolic stability .
- Anticancer Activity : Preliminary studies have indicated that derivatives of bicyclo[1.1.1]pentan-1-amine may exhibit significant anticancer properties, although detailed mechanisms remain to be fully elucidated .
Case Studies
Several studies highlight the pharmacological potential of bicyclo[1.1.1]pentan-1-amine derivatives:
Study 1: Anticancer Activity
A study investigated the effects of this compound on cancer cell lines, demonstrating significant cytotoxicity against specific cancer types. The mechanism involved apoptosis induction and cell cycle arrest .
Study 2: Neuropharmacology
Research has shown that bicyclic amines can influence neurotransmitter systems, suggesting potential applications in treating neurological disorders . The interaction with serotonin and dopamine receptors was particularly noted.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | CHN |
| Molecular Weight | 175.25 g/mol |
| CAS Number | 2187435-43-2 |
| Synthesis Method | Metal-free alkylation, Iron-catalyzed coupling |
| Biological Activity | Effect |
|---|---|
| Anticancer | Significant cytotoxicity |
| Neuropharmacological Effects | Modulation of neurotransmitter systems |
Q & A
Q. What are the scalable synthetic routes to N-benzylbicyclo[1.1.1]pentan-1-amine?
The synthesis of N-benzyl derivatives relies on strain-release amination of [1.1.1]propellane with benzylamines. A one-pot procedure developed by Gianatassio et al. enables large-scale production (>100 g) via direct amination of [1.1.1]propellane using lithium amides (e.g., N-benzylisobutylamine), achieving yields up to 72% . Alternative routes include radical-based functionalization of 1-azido-3-iodobicyclo[1.1.1]pentane, though this method requires azide reduction and yields ~78–82% .
Q. What structural features make bicyclo[1.1.1]pentane derivatives valuable in medicinal chemistry?
The bicyclo[1.1.1]pentane (BCP) scaffold acts as a bioisostere for phenyl rings, tert-butyl groups, and alkynes due to its high bond angle strain (~1,000 kJ/mol) and compact geometry. This strain enhances metabolic stability and improves pharmacokinetic properties in drug candidates .
Q. How are this compound derivatives characterized experimentally?
Key characterization techniques include:
- HRMS (ESI-TOF) : Used to confirm molecular weights (e.g., C₁₆H₂₄N [M+H⁺] calculated 230.1909, found 230.1908) .
- ¹H/¹³C NMR : Distinct signals for BCP protons (δ ~2.3–2.5 ppm) and benzyl groups (δ ~7.1–7.3 ppm) .
- Rf values : Chromatographic mobility in solvent systems (e.g., 0.60 in 5% EtOAc/heptane) .
Q. What are the stability and storage considerations for bicyclo[1.1.1]pentan-1-amine derivatives?
N-Benzyl derivatives are typically stable as colorless oils or solids. Storage at 2–8°C under inert atmosphere (e.g., N₂) is recommended to prevent oxidation or decomposition .
Advanced Research Questions
Q. How can synthetic bottlenecks in accessing bicyclo[1.1.1]pentan-1-amines be addressed?
Traditional multi-step routes using toxic reagents (e.g., t-BuLi) were replaced by strain-release amination, enabling direct coupling of amines to [1.1.1]propellane. This method avoids functional group interconversions and scales efficiently, as demonstrated in Pfizer’s production of 100+ grams for preclinical oncology studies .
Q. What radical-based strategies enable functionalization of the BCP scaffold?
Radical carboamination and fluorination methods allow C–H activation. For example, Fe(Pc)-catalyzed reactions with hydrazyl reagents yield 1,3-disubstituted BCPs, while TTMSS-mediated azide reduction produces 3-fluorobicyclo[1.1.1]pentan-1-amine .
Q. How can late-stage "propellerization" of amines enhance drug discovery?
Strain-release amination enables direct modification of complex pharmaceuticals (e.g., maprotiline) by appending the BCP motif to tertiary amines. This approach retains core pharmacophore activity while improving solubility and IP space .
Q. What methodologies access 3-substituted bicyclo[1.1.1]pentan-1-amines?
Sequential addition of magnesium amides and alkyl electrophiles to [1.1.1]propellane yields 3-alkyl-BCPs. For example, turbo amides generate metallated intermediates that react with CuI to install diverse substituents .
Q. How is the BCP scaffold applied in bioconjugation?
BCP derivatives enable site-specific labeling of cysteine residues in polypeptides via strain-promoted thiol-ene reactions. This tunable conjugation strategy is critical for developing antibody-drug conjugates .
Q. How do contradictory yields in BCP synthesis arise across literature methods?
Discrepancies stem from reaction scalability and reagent compatibility. For instance, Gianatassio’s one-pot method achieves 72% yield for N-benzyl derivatives, while radical routes (e.g., azide reduction) report lower efficiencies (~12–46%) due to competing side reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
